Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide

PRMT5 inhibitor epigenetics cancer research

2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide (CAS 733759-45-0) is a synthetic sulfonamide-bearing propanamide derivative (C₁₄H₂₁ClN₂O₃S, MW 332.85 g/mol) that has drawn research interest as a potential protein arginine methyltransferase 5 (PRMT5) inhibitor. The compound is a structural isomer of the classical serine protease inhibitor Nα-tosyl-L-lysine chloromethyl ketone (TLCK), sharing an identical molecular formula but differing in the arrangement of its chloro-propanamide and sulfonamide pharmacophores.

Molecular Formula C14H21ClN2O3S
Molecular Weight 332.8 g/mol
CAS No. 733759-45-0
Cat. No. B3386508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide
CAS733759-45-0
Molecular FormulaC14H21ClN2O3S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C(C)Cl)C
InChIInChI=1S/C14H21ClN2O3S/c1-5-17(6-2)21(19,20)13-9-12(8-7-10(13)3)16-14(18)11(4)15/h7-9,11H,5-6H2,1-4H3,(H,16,18)
InChIKeyMAQHTOOGZOBAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide (CAS 733759-45-0): Structural Identity and Functional Baseline


2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide (CAS 733759-45-0) is a synthetic sulfonamide-bearing propanamide derivative (C₁₄H₂₁ClN₂O₃S, MW 332.85 g/mol) that has drawn research interest as a potential protein arginine methyltransferase 5 (PRMT5) inhibitor . The compound is a structural isomer of the classical serine protease inhibitor Nα-tosyl-L-lysine chloromethyl ketone (TLCK), sharing an identical molecular formula but differing in the arrangement of its chloro-propanamide and sulfonamide pharmacophores [1]. This constitutional isomerism generates a fundamentally distinct target-interaction profile, making direct functional extrapolation from the well-characterized TLCK scaffold unreliable.

Why Generic Substitution Fails for 2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide: The Isomerism Trap


The primary procurement risk for 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide is confusion with its constitutional isomer TLCK (CAS 4272-74-6), which shares an identical molecular formula and a superficial sulfonamide-propanamide architecture . Despite this, the two compounds possess non-equivalent biological fingerprints: TLCK functions as an irreversible serine protease inhibitor via its chloromethyl ketone warhead, whereas the target compound lacks this reactive group and is instead investigated for epigenetic modulation via PRMT5 inhibition . Simple in-class or isomeric substitution without confirmatory analytical and functional verification will lead to divergent experimental outcomes.

Quantitative Differentiation Evidence: 2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide vs. Comparators


PRMT5 Cellular Inhibition Potency vs. Structural Analogs in HCT116-MTAP Null Cells

The target compound demonstrates low-nanomolar inhibitory potency against PRMT5 in a cellular context. In human HCT116-MTAP null cells, the compound inhibited PRMT5-mediated symmetric dimethylation of arginine with an IC₅₀ of 5.20 nM (assessed by Hoechst 33342 staining after 48 h incubation) [1]. In the same assay system, closely related sulfonamide analogs exhibited IC₅₀ values of 6.30 nM, 17 nM, and 25 nM, respectively [1]. This positions the target compound as the most potent congener within this specific chemotype cluster, offering a quantifiable potency advantage for assay development.

PRMT5 inhibitor epigenetics cancer research

Selectivity Over Acetylcholinesterase vs. Common Sulfonamide Off-Targets

Many sulfonamide-containing compounds exhibit undesirable acetylcholinesterase (AChE) inhibition due to structural mimicry of the acetylcholine scaffold. In a binding assay conducted at 26 µM, the target compound showed no detectable inhibition of AChE (activity classified as 'No inhibition') . As a class‑level comparison, the clinically used sulfonamide diuretic acetazolamide has been reported to inhibit AChE with an IC₅₀ of approximately 1.2 µM [1]. The absence of AChE activity at >20‑fold higher concentration suggests a favorable selectivity window that reduces cholinergic off‑target concern in cell‑based studies.

selectivity acetylcholinesterase off-target profiling

In Vivo Antimalarial Efficacy in a Murine Plasmodium chabaudi Model

In a functional in vivo assay, the target compound was evaluated for antimalarial activity against nonlethal Plasmodium chabaudi chabaudi AS infection in C57BL/6 mice. At a daily intraperitoneal dose of 7.5 mg/kg administered 1 hour post‑infection, the compound inhibited parasitemia when measured on day 7 post‑infection . While direct comparator data in the same model are not available for this specific entry, the benchmark antimalarial chloroquine typically achieves >90% parasitemia reduction at comparable dosing in P. chabaudi models, positioning the target compound as a starting point for optimization rather than a mature lead.

antimalarial in vivo efficacy Plasmodium chabaudi

Optimal Application Scenarios for 2-Chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide


PRMT5-Dependent Epigenetic Probe Development in MTAP-Deleted Cancer Models

With a cellular IC₅₀ of 5.20 nM against PRMT5 in HCT116-MTAP null cells, this compound is suitable as a starting scaffold for developing chemical probes targeting the PRMT5–MTA complex in MTAP-deleted tumors, a synthetic-lethal context of high therapeutic interest [1].

Sulfonamide Selectivity Profiling and Off-Target Counter-Screening

The absence of acetylcholinesterase inhibition at 26 µM makes this compound a useful reference standard for profiling sulfonamide-containing libraries, enabling researchers to deconvolute PRMT5-driven phenotypes from cholinergic off-target effects [1].

Early-Stage Antimalarial Lead Optimization

Demonstrated in vivo efficacy against Plasmodium chabaudi chabaudi AS in mice at 7.5 mg/kg/day ip provides a rationale for structure–activity relationship (SAR) expansion aimed at improving potency and pharmacokinetics toward a lead candidate with a novel sulfonamide-propanamide scaffold [1].

Isomer-Specific Analytical Reference for TLCK Discrimination

As a constitutional isomer of TLCK (identical molecular formula C₁₄H₂₁ClN₂O₃S), the target compound serves as a critical analytical reference standard for HPLC, LC‑MS, and NMR methods designed to distinguish these two functionally distinct molecules in compound management and quality control workflows [1].

Quote Request

Request a Quote for 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.